molecular formula C20H28N2O9 B3082692 Mal-PEG5-mal CAS No. 113387-03-4

Mal-PEG5-mal

Cat. No.: B3082692
CAS No.: 113387-03-4
M. Wt: 440.4 g/mol
InChI Key: DDMVLALITLUWEX-UHFFFAOYSA-N
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Scientific Research Applications

Mal-PEG5-mal has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, enhancing their stability and functionality.

    Medicine: Employed in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.

    Industry: Used in the production of hydrogels and other materials with specific properties .

Mechanism of Action

Target of Action

Mal-PEG5-mal is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This allows the compound to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

Pegylation, the process by which peg chains like this compound are attached to molecules, is known to improve the bioavailability and stability of drugs . Pegylation can increase the molecular weight of the compound, reducing renal clearance and prolonging the half-life of the drug .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can lead to the degradation of specific proteins within the cell .

Action Environment

The action environment of this compound is the intracellular environment, where the ubiquitin-proteasome system operates . The efficacy and stability of this compound can be influenced by various environmental factors, such as pH and temperature, which can affect the activity of the ubiquitin-proteasome system and the stability of the compound itself.

Safety and Hazards

The safety data sheet for a similar compound, Mal-PEG4-NHS ester, indicates that it is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG5-mal is synthesized through a series of chemical reactions involving the attachment of maleimide groups to both ends of a PEG chain. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.

    Attachment of Maleimide Groups: The activated PEG is then reacted with maleimide to form this compound. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the molecular weight and functional group integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG5-mal primarily undergoes bioconjugation reactions, specifically:

    Thiol-Maleimide Reaction: This is the most common reaction, where the maleimide groups react with thiol groups to form stable thioether bonds. .

Common Reagents and Conditions

Major Products

The major products of these reactions are thioether-linked conjugates, which are stable and resistant to hydrolysis. These conjugates are widely used in various applications, including drug delivery and protein modification .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG1-mal
  • Mal-PEG2-mal
  • Mal-PEG3-mal
  • Mal-PEG4-mal
  • Mal-PEG6-mal
  • Mal-PEG8-mal
  • Mal-PEG12-mal

Uniqueness

Mal-PEG5-mal stands out due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise bioconjugation and enhanced solubility .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVLALITLUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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